molecular formula C11H18N2O2 B13168489 1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione

1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B13168489
M. Wt: 210.27 g/mol
InChI Key: XPBULBYTUKYWDO-UHFFFAOYSA-N
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Description

1-[3-(Diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily due to its core 1H-pyrrole-2,5-dione (maleimide) structure. This scaffold is widely recognized for its diverse biological activities. Recent scientific investigations have highlighted that derivatives of 1H-pyrrole-2,5-dione show promising potential as anti-inflammatory agents by significantly inhibiting the production of key pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human cell cultures . Furthermore, related compounds have been identified as potent cholesterol absorption inhibitors, capable of suppressing the formation of macrophage-derived foam cells, a key event in the development of atherosclerosis . Some pyrrole-2,5-dione analogs also exhibit notable antioxidant properties, making them useful for studies investigating oxidative stress . The structural features of this compound, including the diethylaminopropyl side chain, are often explored to optimize properties like solubility and biological activity for developing novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1-[3-(diethylamino)propyl]pyrrole-2,5-dione

InChI

InChI=1S/C11H18N2O2/c1-3-12(4-2)8-5-9-13-10(14)6-7-11(13)15/h6-7H,3-5,8-9H2,1-2H3

InChI Key

XPBULBYTUKYWDO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=O)C=CC1=O

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of N-Substituted Amidrazones with Maleic Anhydrides

One robust method involves the reaction of N-substituted amidrazones with cyclic anhydrides such as 2,3-dimethylmaleic anhydride. This approach has been demonstrated to yield pyrrole-2,5-dione derivatives with high selectivity and good yields (75–95%) under reflux conditions in solvents like toluene or chloroform.

This method allows for the introduction of various amine substituents, including the diethylamino-propyl group, with good control over substitution.

Alternative Synthetic Routes

  • Direct alkylation of the pyrrole-2,5-dione nitrogen with a 3-(diethylamino)propyl halide under basic conditions may be possible but is less commonly reported due to potential side reactions.
  • Use of substituted maleic anhydrides with pre-installed aminoalkyl groups can streamline synthesis but requires availability of such specialized anhydrides.

Detailed Reaction Scheme Example (Based on Literature)

Step Reagents and Conditions Description
1 N-(3-Diethylaminopropyl)amidrazone + 2,3-dimethylmaleic anhydride in toluene, reflux 5 h Cyclization to form pyrrole-2,5-dione core with diethylamino-propyl substituent
2 Filtration and recrystallization from ethanol Isolation and purification of product

Research Data and Yields

From the study of amidrazone derivatives with maleic anhydrides, yields for similar pyrrole-2,5-dione derivatives ranged from 75% to 95%, depending on solvent and temperature. The diethylamino-propyl substituent, being a bulky and electron-donating group, may require optimization of reaction conditions, but no significant steric hindrance is reported.

NMR and IR spectral data confirm the formation of the pyrrole-2,5-dione ring and the presence of the diethylamino group.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Amidrazone + Maleic Anhydride N-(3-Diethylaminopropyl)amidrazone, 2,3-dimethylmaleic anhydride Reflux in toluene/chloroform 5 h 75–95 High yield, selective Requires amidrazone precursor
Amide Formation via Activated Carbonate Pyrrole-2,5-dione acid derivative, bis(p-nitrophenyl)carbonate, diethylamino-propylamine THF, 0 °C, strong base Moderate Versatile amine introduction Multi-step, requires protection
Direct Alkylation (less common) Pyrrole-2,5-dione, 3-(diethylamino)propyl halide Basic conditions Variable Simpler reagents Potential side reactions

Chemical Reactions Analysis

1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the pyrrole-2,5-dione core can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione with structurally and functionally related maleimide derivatives:

Compound Name Substituents Molecular Weight Key Properties/Applications References
This compound 3-(Diethylamino)propyl Not reported Hypothesized applications in bioconjugation or enzyme inhibition (based on structural analogs). N/A
1-[3-(Dimethylamino)propyl]pyrrolidine-2,5-dione 3-(Dimethylamino)propyl 184.24 Used in medicinal chemistry; potential precursor for PKC inhibitors.
1-[3-(2-[18F]Fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione 3-(2-[18F]Fluoropyridin-3-yloxy)propyl Not reported Radiolabeling reagent for peptides/proteins; high reactivity with thiols.
3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione Bisindolylmaleimide with 3-hydroxypropyl and methylindole groups 399.44 PKC inhibitor; demonstrated anticancer activity.
1-{3-[4-(1H-Indol-3-yl)piperidin-1-yl]propyl}-3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (4m) 3-[4-(Indol-3-yl)piperidinyl]propyl and 5-fluoroindole Not reported Anticancer candidate; synthesized in 51.9% yield.
1-(3-Hydroxypropyl)pyrrolidine-2,5-dione 3-Hydroxypropyl 157.17 Intermediate in organic synthesis; low hydrophobicity (LogP: ~0.02).

Key Structural and Functional Differences

Aminoalkyl Side Chains: The diethylamino group in the target compound contrasts with the dimethylamino group in , which may alter solubility and binding affinity. Diethylamino substituents typically enhance lipophilicity compared to dimethylamino analogs. The hydroxypropyl derivative lacks basicity, reducing its interaction with biological targets but improving water solubility.

Biological Activity :

  • Bisindolylmaleimides (e.g., ) exhibit potent PKC inhibition due to indole groups mimicking ATP-binding sites. The target compound lacks indole moieties, suggesting divergent mechanisms.
  • The fluoropyridine-based maleimide is tailored for radiopharmaceutical use, leveraging fluorine-18 for positron emission tomography (PET) imaging.

Synthetic Accessibility :

  • Derivatives with indole/piperidine substituents (e.g., ) show moderate yields (38–55%), likely due to steric hindrance during coupling reactions.
  • Simple alkylmaleimides (e.g., ) are synthesized in higher yields, emphasizing the impact of substituent complexity on reaction efficiency.

Pharmacological and Industrial Relevance

  • Enzyme Inhibition: Bisindolylmaleimides (e.g., ) and dimethylamino analogs (e.g., ) are established PKC inhibitors, suggesting the target compound could be optimized for similar pathways.
  • Bioconjugation: The fluoropyridine maleimide highlights the utility of maleimides in tagging biomolecules, a role the diethylamino variant may also fulfill if functionalized appropriately.
  • Anticancer Potential: Compounds like 4m demonstrate the importance of indole and fluoroindole groups in cytotoxicity, a feature absent in the simpler diethylamino derivative.

Biological Activity

1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione, also known as diethylaminopropyl pyrrole dione, is a compound with the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.27 g/mol. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

PropertyValue
Molecular FormulaC₁₁H₁₈N₂O₂
Molecular Weight210.27 g/mol
IUPAC Name1-[3-(diethylamino)propyl]pyrrole-2,5-dione
InChI KeyXPBULBYTUKYWDO-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of diethylamine with a suitable propyl halide to form an intermediate, which is then reacted with maleic anhydride. This multi-step process is crucial for obtaining the desired compound in a pure form .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The diethylamino group can engage with biological receptors, while the pyrrole-2,5-dione core may participate in redox reactions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of several cancer cell lines in vitro. The compound demonstrated cytotoxic effects on human colon cancer cell lines such as HCT-116 and SW-620 with GI50 values ranging from 1.0×1081.0\times 10^{-8} M to 1.6×1081.6\times 10^{-8} M .

Case Study: Colon Cancer Cell Lines

In a controlled laboratory setting, this compound was tested against human colon cancer cell lines:

Cell LineGI50 (M)Effect
HCT-1161.0×1081.0\times 10^{-8}Significant growth inhibition
SW-6201.6×1081.6\times 10^{-8}Moderate growth inhibition

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests its utility in treating inflammatory diseases .

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